molecular formula C20H20N4O3S B15110469 2-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-[3-(1H-imidazol-1-yl)propyl]acetamide

2-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-[3-(1H-imidazol-1-yl)propyl]acetamide

Cat. No.: B15110469
M. Wt: 396.5 g/mol
InChI Key: HDEORQQKVLYKBB-FZAQZHIUSA-N
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Description

The compound 2-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-[3-(1H-imidazol-1-yl)propyl]acetamide is a thiazolidinone derivative characterized by:

  • A 1,3-thiazolidin-2,4-dione core with a conjugated (5Z)-5-[(2E)-3-phenylprop-2-en-1-ylidene] substituent.
  • An N-[3-(1H-imidazol-1-yl)propyl]acetamide side chain. The stereoelectronic properties of the conjugated system and the imidazole group may influence binding to biological targets, such as enzymes or receptors .

Properties

Molecular Formula

C20H20N4O3S

Molecular Weight

396.5 g/mol

IUPAC Name

2-[(5Z)-2,4-dioxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-3-yl]-N-(3-imidazol-1-ylpropyl)acetamide

InChI

InChI=1S/C20H20N4O3S/c25-18(22-10-5-12-23-13-11-21-15-23)14-24-19(26)17(28-20(24)27)9-4-8-16-6-2-1-3-7-16/h1-4,6-9,11,13,15H,5,10,12,14H2,(H,22,25)/b8-4+,17-9-

InChI Key

HDEORQQKVLYKBB-FZAQZHIUSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=O)S2)CC(=O)NCCCN3C=CN=C3

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=O)S2)CC(=O)NCCCN3C=CN=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-[3-(1H-imidazol-1-yl)propyl]acetamide typically involves multi-step organic reactions. One common approach is the condensation of a thiazolidine-2,4-dione derivative with a phenylpropylidene compound under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-[3-(1H-imidazol-1-yl)propyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as alkyl or aryl groups .

Scientific Research Applications

2-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-[3-(1H-imidazol-1-yl)propyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-[3-(1H-imidazol-1-yl)propyl]acetamide involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzyme active sites, while the thiazolidine ring can interact with various biological molecules. These interactions can modulate enzyme activity, inhibit microbial growth, or alter cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The target compound shares structural homology with other thiazolidinone derivatives, particularly 2-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide (). Critical differences include:

Feature Target Compound Chlorinated Analog ()
Core substituent (2E)-3-phenylprop-2-en-1-ylidene (conjugated phenylpropenyl) 3-chlorobenzylidene (chlorinated aryl)
Thiazolidinone groups 2,4-dioxo 4-oxo-2-thioxo
Electronic effects Extended π-conjugation; electron-withdrawing dioxo groups Electron-withdrawing Cl substituent; thioxo group
Stereochemistry (5Z) configuration in the core (5Z) configuration retained
Implications:
  • Conjugation vs. This could improve binding to hydrophobic pockets in proteins .
  • Thioxo vs. The dioxo groups in the target compound may favor hydrogen bonding .

Electronic and Physicochemical Properties

Molecular Descriptors ():
  • Topological: Both compounds share a thiazolidinone core but differ in substituent bulk (phenylpropenyl vs. chlorobenzylidene).
  • Electronic: The phenylpropenyl group’s conjugation reduces electron density in the thiazolidinone core, while the Cl substituent in the analog induces localized electron withdrawal. These differences may modulate redox reactivity or interaction with electron-rich biological targets .
  • LogP : The target compound’s extended conjugation may lower logP (increased hydrophilicity) compared to the chlorinated analog, which has a higher logP due to Cl’s hydrophobicity .

Crystallographic and Structural Insights

Crystallographic tools like SHELXL () and ORTEP () are essential for comparing molecular geometries:

  • Bond Lengths/Angles : The (2E)-3-phenylprop-2-en-1-ylidene group in the target compound likely exhibits longer conjugated bond lengths than the chlorobenzylidene analog, affecting molecular rigidity .
  • Dihedral Angles : The imidazole-propylacetamide chain in both compounds may adopt similar conformations due to rotational flexibility, but steric effects from the core substituents could alter side-chain orientation .

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